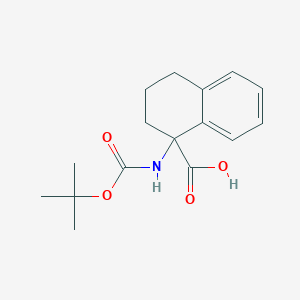

1-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a tetrahydronaphthalene ring system. This compound is significant in organic synthesis, particularly in the field of peptide chemistry, due to its stability and ease of deprotection under mild acidic conditions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid typically involves the following steps:

Formation of the Tetrahydronaphthalene Ring: The tetrahydronaphthalene ring can be synthesized through hydrogenation of naphthalene or its derivatives.

Introduction of the Carboxylic Acid Group: This can be achieved through various methods such as Friedel-Crafts acylation followed by oxidation.

Boc Protection of the Amino Group: The amino group is protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine. The reaction is typically carried out in an anhydrous solvent such as dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistency and scalability.

Analyse Des Réactions Chimiques

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group serves as a temporary amine protector. Deprotection occurs under acidic conditions to yield the free amine.

Mechanistic Insight :

Protonation of the Boc carbamate oxygen initiates cleavage, releasing CO2 and tert-butanol, leaving the free amine .

Coupling Reactions

The carboxylic acid moiety participates in amide bond formation, enabling peptide synthesis or derivatization.

Example :RCO2H+BocNHOHDCCRCO2NHBocFeBIPF2NHBoc CH R CO2HFeBIPF2 catalysis enables stereocontrolled 1,3-nitrogen migration for α-amino acid synthesis .

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles, critical in medicinal chemistry.

| Conditions | Product | Catalyst | Yield | Reference |

|---|---|---|---|---|

| Anhydrous DMF, 50°C | Lactam derivatives (e.g., chroman amines) | NiCl2(PPh3)2 | 61% | |

| Dynamic kinetic resolution | Enantiopure hydroxyl amino alcohols | RuCl(TsDPEN) | 90% |

Key Finding :

Cyclization under nickel catalysis facilitates regioselective lactam formation .

Esterification

The carboxylic acid reacts with alcohols (e.g., MeOH) under Steglich conditions:RCO2H+R OHDCC DMAPRCO2R Yields: 80–95% (varies with alcohol nucleophilicity) .

Decarboxylation

Electrochemical decarboxylation enables C–C bond formation:RCO2HElectrochemical cellRH+CO2Selectivity: Dependent on electrode material and solvent .

Stereochemical Control

Chiral FeBIPF2 catalysts induce high enantioselectivity (up to 98% ee) during 1,3-nitrogen migrations.

| Substrate | Catalyst Loading | Temperature | ee | Reference |

|---|---|---|---|---|

| Para-cyanophenyl derivative | 2 mol% | –50°C | 96% | |

| 4-Fluorophenyl derivative | 5 mol% | –30°C | 88% |

Optimized Protocol :

Stability and Storage

Applications De Recherche Scientifique

1-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is used in several scientific research applications:

Peptide Synthesis: As a protected amino acid derivative, it is used in the synthesis of peptides and proteins.

Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

Biological Studies: Used in the study of enzyme-substrate interactions and protein folding.

Mécanisme D'action

The mechanism of action of 1-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid primarily involves its role as a protected amino acid. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation.

Comparaison Avec Des Composés Similaires

- 1-(Boc-amino)-cyclopropanecarboxylic acid

- 1-(Boc-amino)-2,2-dimethylpropanoic acid

Comparison: 1-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is unique due to its tetrahydronaphthalene ring, which provides additional steric bulk and rigidity compared to simpler aliphatic or cyclopropane derivatives. This can influence the compound’s reactivity and the properties of peptides synthesized using it.

Activité Biologique

1-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (CAS No. 898404-93-8) is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activities, including enzyme inhibition capabilities, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C16H21NO4

- Molecular Weight : 291.34 g/mol

- Purity : ≥98%

- Boiling Point : 466.6 ± 44.0 °C at 760 mmHg

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant activity as aminopeptidase inhibitors. This class of enzymes plays a crucial role in protein digestion and metabolism. The inhibition of aminopeptidases can lead to various therapeutic effects, including anti-inflammatory and anti-cancer properties .

Antioxidant Activity

The antioxidant potential of derivatives of tetrahydronaphthalene has been explored in several studies. For example, compounds with similar structures have demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative damage. This activity is critical in preventing diseases related to oxidative stress .

Synthesis and Characterization

A notable study detailed the synthesis of this compound through a series of chemical reactions involving naphthalene derivatives. The process included Birch-type reduction followed by epoxidation and subsequent transformations to yield the target compound with high purity .

Structure-Activity Relationships (SAR)

Investigations into SAR have highlighted that modifications on the naphthalene ring can significantly influence biological activity. For instance, the introduction of various substituents can enhance enzyme inhibition or antioxidant properties. Such studies are vital for optimizing compounds for therapeutic use .

Data Table: Biological Activities of Related Compounds

Propriétés

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonylamino]-3,4-dihydro-2H-naphthalene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-16(13(18)19)10-6-8-11-7-4-5-9-12(11)16/h4-5,7,9H,6,8,10H2,1-3H3,(H,17,20)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMXQUKSKLXESDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCC2=CC=CC=C21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.